molecular formula C19H19FN2O3S B2504131 allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 620555-05-7

allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2504131
CAS No.: 620555-05-7
M. Wt: 374.43
InChI Key: KZAXJGAONTXUKH-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic system comprising fused thiazole and pyrimidine rings. Key structural features include:

  • Allyl ester at position 6, which may influence metabolic stability and reactivity.
  • 2-Ethyl substituent on the thiazole ring.
  • 3-Fluorophenyl group at position 5, contributing to electronic and steric effects.
  • 7-Methyl group and 3-oxo moiety on the pyrimidine ring.

The allyl ester differentiates it from common ethyl ester derivatives, as seen in related compounds .

Properties

IUPAC Name

prop-2-enyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-4-9-25-18(24)15-11(3)21-19-22(17(23)14(5-2)26-19)16(15)12-7-6-8-13(20)10-12/h4,6-8,10,14,16H,1,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAXJGAONTXUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, including its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The compound belongs to the thiazolo-pyrimidine class, characterized by a thiazole ring fused with a pyrimidine system. The presence of an allyl group and a fluorophenyl substituent contributes to its unique biological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

These values suggest that modifications in the structure can significantly enhance anticancer activity, with some derivatives outperforming established drugs like erlotinib .

2. Antibacterial Properties

Thiazolo-pyrimidines exhibit notable antibacterial activity. In vitro tests have demonstrated effectiveness against various bacterial strains:

BacteriaMIC (μg/mL)
E. coli32
S. aureus16
K. pneumoniae64

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiazolo-pyrimidines have been investigated through various assays, revealing that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.

Case Studies

  • In Vitro Cytotoxicity Study : A study by Jame et al. assessed the cytotoxic effects of thiazolidinone-linked pyrimidines on HepG2 and MCF-7 cells, where compounds showed significant cytotoxicity with IC50 values around 25 μM .
  • Multicomponent Synthesis : Research highlighted the synthesis of various bioactive thiazolo-pyrimidines using multicomponent reactions, leading to compounds with diverse biological activities including antimicrobial and anticancer properties .

The biological activities of allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo are thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction : They may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison
Compound R5 R6 Additional Groups Synthesis Method
Target Compound 3-Fluorophenyl Allyl None Cyclization
Ethyl 5-(2-Chlorophenyl) Derivative 2-Chlorophenyl Ethyl None Biginelli + Mannich
2,4,6-Trimethoxybenzylidene Derivative Phenyl Ethyl 2,4,6-Trimethoxybenzylidene Condensation

Crystallographic and Physicochemical Properties

  • Ring Puckering : In the 2,4,6-trimethoxybenzylidene derivative (–14), the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude (q) of 0.224 Å. The 3-fluorophenyl group in the target compound may induce distinct torsional angles due to steric and electronic effects .
  • Intermolecular Interactions : The benzylidene derivatives exhibit C–H···O hydrogen bonds, forming chains along the c-axis. The allyl ester’s smaller size and flexibility in the target compound could reduce crystal packing efficiency .
  • Melting Points : The trimethoxybenzylidene derivative melts at 427–428 K, while the allyl ester’s lower symmetry might decrease melting points.

Electronic and Steric Effects

  • 3-Fluorophenyl vs.
  • Allyl vs. Ethyl Esters : The allyl group’s unsaturated bond may accelerate hydrolysis in vivo, altering pharmacokinetics.

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